molecular formula C14H18O B14210933 1-Phenyloct-6-en-3-one CAS No. 628691-74-7

1-Phenyloct-6-en-3-one

Katalognummer: B14210933
CAS-Nummer: 628691-74-7
Molekulargewicht: 202.29 g/mol
InChI-Schlüssel: UFKAUNZLNCFDQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyloct-6-en-3-one is an organic compound with the molecular formula C_14H_18O It is characterized by a phenyl group attached to an octenone chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenyloct-6-en-3-one can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with oct-6-en-3-one under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as diethyl ether or tetrahydrofuran (THF). The mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are employed to facilitate the coupling reactions. The process is optimized to achieve high purity and yield, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenyloct-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) can convert the compound into alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or other substituted phenyl compounds.

Wissenschaftliche Forschungsanwendungen

1-Phenyloct-6-en-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-Phenyloct-6-en-3-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Phenyloct-6-en-3-one can be compared with other similar compounds such as:

    1-Phenylhept-6-en-3-one: Similar structure but with a shorter carbon chain.

    1-Phenylhex-6-en-3-one: Even shorter carbon chain, leading to different chemical properties.

    1-Phenylpent-6-en-3-one: Further reduction in carbon chain length.

Uniqueness: this compound stands out due to its longer carbon chain, which imparts unique chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields.

Eigenschaften

CAS-Nummer

628691-74-7

Molekularformel

C14H18O

Molekulargewicht

202.29 g/mol

IUPAC-Name

1-phenyloct-6-en-3-one

InChI

InChI=1S/C14H18O/c1-2-3-5-10-14(15)12-11-13-8-6-4-7-9-13/h2-4,6-9H,5,10-12H2,1H3

InChI-Schlüssel

UFKAUNZLNCFDQX-UHFFFAOYSA-N

Kanonische SMILES

CC=CCCC(=O)CCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.